(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,4-dioxine ring, a benzo[d]thiazole ring, a carbonyl group, an imino group, and a sulfamoyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the 1,4-dioxine and benzo[d]thiazole rings. These rings could impart rigidity to the molecule and influence its reactivity. The electron-withdrawing carbonyl, imino, and sulfamoyl groups could also affect the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities : This study explores the synthesis of thiazole derivatives with potential antimicrobial properties. The synthesized compounds were tested for their antimicrobial activity against various bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Wardkhan et al., 2008).
Catalysis and Synthesis Methods
A One-Pot Synthesis of Some Novel Ethyl 2-((1H-Benzo(d)imidazol-2- ylamino)(Aryl)methylthio)acetates : This research describes a one-pot synthesis method involving ethyl 2-mercaptoacetate, showcasing an efficient and environmentally friendly method for producing novel compounds that might be used as precursors for fungicides or peptide derivatives (Kalhor, 2015).
Reaction Mechanisms and Derivative Synthesis
Reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate : This study outlines the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates through various methods, contributing to the understanding of reaction mechanisms and the synthesis of thiazolidine derivatives (Aly et al., 2014).
Antioxidant and Antitumor Evaluation
Synthesis, Characterization, Antioxidant and Antitumor Evaluation of Some New Thiazolidine and Thiazolidinone Derivatives : This research investigates the synthesis of thiazolidine and thiazolidinone derivatives, evaluating their antioxidant and antitumor activities. Some compounds showed promising activities, suggesting their potential application in medicinal chemistry for developing new therapeutic agents (Gouda & Abu‐Hashem, 2011).
Anti-inflammatory Properties
Anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II) and Zn(II) complexes : This study focuses on the synthesis of a specific thiophene derivative and its metal complexes, evaluating their antioxidant, analgesic, and anti-rheumatic effects. The findings highlight the compound's potential application in treating rheumatic diseases (Sherif & Hosny, 2014).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the possible mechanisms of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as medicine or materials science, further studies could be conducted to optimize its properties and evaluate its performance .
Properties
IUPAC Name |
ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c1-2-25-14(20)8-19-11-4-3-10(28(17,22)23)7-13(11)27-16(19)18-15(21)12-9-24-5-6-26-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWOBFCXXHFDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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